molecular formula C5H2Cl2O2 B12036011 4,5-Dichlorocyclopent-4-ene-1,3-dione CAS No. 3229-28-5

4,5-Dichlorocyclopent-4-ene-1,3-dione

Cat. No.: B12036011
CAS No.: 3229-28-5
M. Wt: 164.97 g/mol
InChI Key: ZMDBOAVLPMABSU-UHFFFAOYSA-N
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Description

4,5-Dichlorocyclopent-4-ene-1,3-dione is an organic compound characterized by a five-membered ring structure with two chlorine atoms and two keto groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dichlorocyclopent-4-ene-1,3-dione typically involves the chlorination of cyclopent-4-ene-1,3-dione. One common method is the reaction of cyclopent-4-ene-1,3-dione with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 4 and 5 positions.

Industrial Production Methods: Industrial production of this compound may involve similar chlorination processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Purification steps, such as recrystallization or chromatography, are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 4,5-Dichlorocyclopent-4-ene-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Reactions: Products include substituted cyclopent-4-ene-1,3-dione derivatives.

    Reduction Reactions: Products include partially or fully dechlorinated cyclopent-4-ene-1,3-dione derivatives.

    Friedel-Crafts Acylation: Products include acylated aromatic compounds.

Scientific Research Applications

4,5-Dichlorocyclopent-4-ene-1,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,5-Dichlorocyclopent-4-ene-1,3-dione in antimicrobial applications involves the inhibition of microbial growth by interfering with essential cellular processes. The compound’s chlorine atoms and keto groups play a crucial role in its reactivity and interaction with microbial targets .

Comparison with Similar Compounds

Uniqueness: 4,5-Dichlorocyclopent-4-ene-1,3-dione is unique due to its specific substitution pattern and the presence of two chlorine atoms, which confer distinct chemical properties and reactivity compared to other cyclopent-4-ene-1,3-dione derivatives.

Properties

CAS No.

3229-28-5

Molecular Formula

C5H2Cl2O2

Molecular Weight

164.97 g/mol

IUPAC Name

4,5-dichlorocyclopent-4-ene-1,3-dione

InChI

InChI=1S/C5H2Cl2O2/c6-4-2(8)1-3(9)5(4)7/h1H2

InChI Key

ZMDBOAVLPMABSU-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)C(=C(C1=O)Cl)Cl

Origin of Product

United States

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